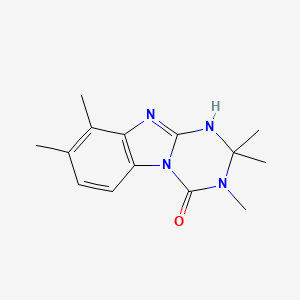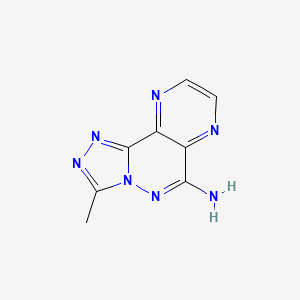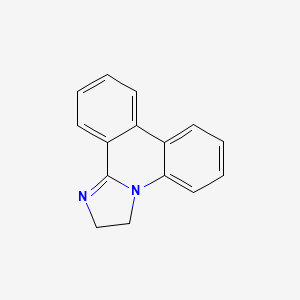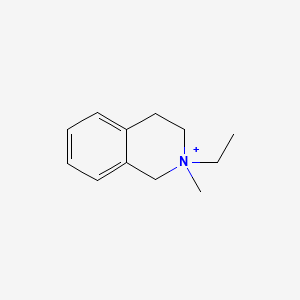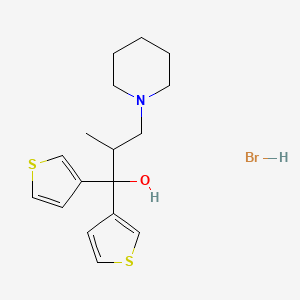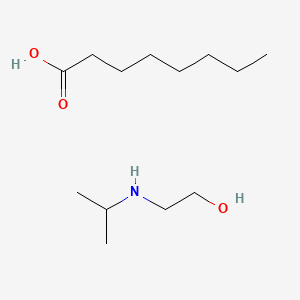
Einecs 264-958-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compound with 2-(isopropylamino)ethanol, typically involves the reaction of octanoic acid with 2-(isopropylamino)ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the compound. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The process might include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octanoic acid, compound with 2-(isopropylamino)ethanol, can undergo oxidation reactions, particularly at the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carboxylic acid group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of octanol and 2-(isopropylamino)ethanol.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, octanoic acid, compound with 2-(isopropylamino)ethanol, is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various derivatives and can be utilized in the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential effects on cellular processes. It may be used in studies involving lipid metabolism and the role of fatty acids in cellular signaling pathways.
Medicine
Medically, octanoic acid derivatives are explored for their potential therapeutic properties. Research may focus on their antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, this compound finds applications in the production of surfactants, emulsifiers, and other specialty chemicals. Its properties make it suitable for use in formulations requiring specific solubility and stability characteristics.
Mécanisme D'action
The mechanism by which octanoic acid, compound with 2-(isopropylamino)ethanol, exerts its effects involves interactions with cellular membranes and proteins. The octanoic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The 2-(isopropylamino)ethanol component may interact with proteins, influencing their activity and signaling pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic Acid: A simple fatty acid with similar lipid-modulating properties.
2-(Isopropylamino)ethanol: An amino alcohol with comparable reactivity in substitution and oxidation reactions.
Caprylic Acid: Another name for octanoic acid, sharing similar chemical properties.
Uniqueness
The uniqueness of octanoic acid, compound with 2-(isopropylamino)ethanol, lies in its combined structure, which imparts distinct physicochemical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64601-13-4 |
|---|---|
Formule moléculaire |
C13H29NO3 |
Poids moléculaire |
247.37 g/mol |
Nom IUPAC |
octanoic acid;2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H16O2.C5H13NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)6-3-4-7/h2-7H2,1H3,(H,9,10);5-7H,3-4H2,1-2H3 |
Clé InChI |
CLUKHARRSZKCCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CC(C)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


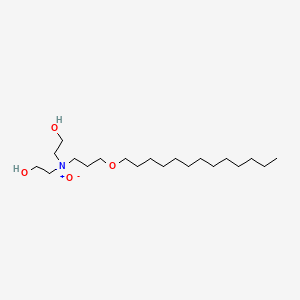
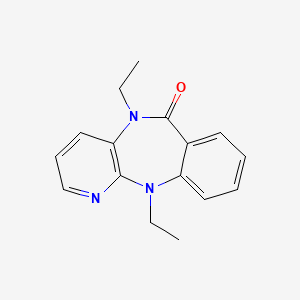
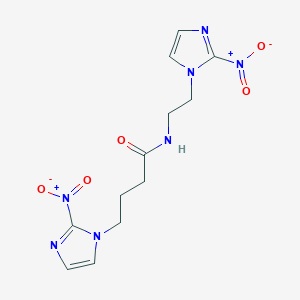
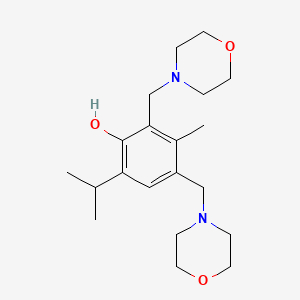
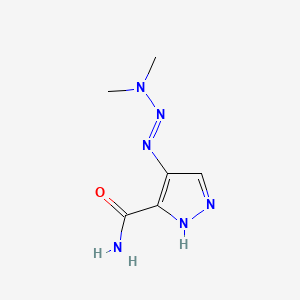
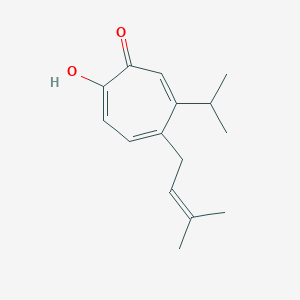
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
